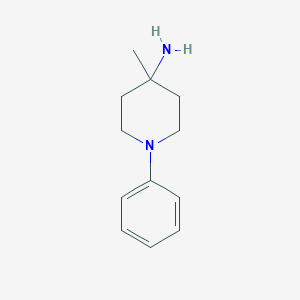
4-Methyl-1-phenylpiperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-phenylpiperidin-4-amine is a structural motif found in various bioactive compounds, particularly in the realm of medicinal chemistry. It is a derivative of 4-aminopiperidine, which is a key building block in the synthesis of piperazine-based CCR5 antagonists, such as the HIV-1 entry inhibitor Sch-350634 . The presence of the phenyl group and the methyl group at the 4-position of the piperidine ring is crucial for the biological activity of these compounds.
Synthesis Analysis
The synthesis of 4-Methyl-1-phenylpiperidin-4-amine involves the use of isonipecotate as a starting material, followed by a Curtius rearrangement to introduce various substituents at the 4-position of the piperidine ring . This method allows for the efficient and practical access to piperazino-piperidine amide analogs, which are significant in the development of HIV-1 entry inhibitors. The synthesis avoids the use of toxic reagents, making it a safer and more environmentally friendly approach.
Molecular Structure Analysis
Although the specific molecular structure of 4-Methyl-1-phenylpiperidin-4-amine is not detailed in the provided papers, related compounds such as N-phenylpyridin-4-amine exhibit polymorphism, with two polymorphs showing similar molecular structures and sheet structures formed through zigzag hydrogen bonds . The pyridyl rings in these compounds demonstrate better conjugation with the nitrogen atom's lone pairs compared to phenyl rings, which may suggest similar structural characteristics for 4-Methyl-1-phenylpiperidin-4-amine.
Chemical Reactions Analysis
The chemical reactivity of 4-Methyl-1-phenylpiperidin-4-amine is not explicitly discussed in the provided papers. However, its use as a building block for CCR5 antagonists implies that it can undergo further chemical transformations to yield complex therapeutic agents . The related compounds discussed in the papers undergo various reactions, including alkylation and Schiff base formation, which are common in the synthesis of bioactive molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-1-phenylpiperidin-4-amine are not directly reported in the provided papers. However, the synthesis and application of similar amine derivatives suggest that these compounds have properties conducive to forming protective films on surfaces, as seen in corrosion inhibition studies . The presence of substituent groups on the aromatic rings can significantly influence the efficiency of these compounds, with certain groups enhancing the protective qualities .
科学的研究の応用
Synthesis of Heterocycles
The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones demonstrates the value of phenyl-substituted compounds as building blocks for synthesizing a variety of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, and more, showcasing the compound's utility in creating diverse molecular structures for potential applications in pharmaceuticals, dyes, and other fields (Gomaa & Ali, 2020).
Food Safety and Biogenic Amines
The study of biogenic amines in fish emphasizes the role of non-volatile amines, formed by amino acid decarboxylation, in food safety and quality. Although the specific focus is on histamine, cadaverine, and putrescine, the methodologies and findings could inform research on similar compounds, including 4-Methyl-1-phenylpiperidin-4-amine, in terms of their formation, detection, and impact on food quality and human health (Bulushi et al., 2009).
Safety And Hazards
The safety information for 4-Methyl-1-phenylpiperidin-4-amine includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
特性
IUPAC Name |
4-methyl-1-phenylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-12(13)7-9-14(10-8-12)11-5-3-2-4-6-11/h2-6H,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFENLQWITPJVBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-phenylpiperidin-4-amine | |
CAS RN |
1782416-05-0 |
Source


|
| Record name | 4-methyl-1-phenylpiperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

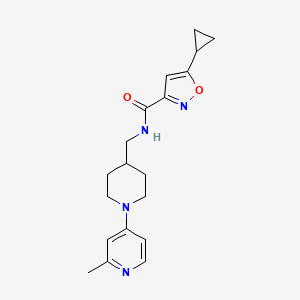
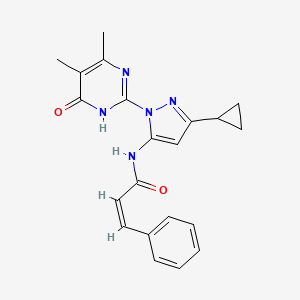
![1-(methylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)piperidine-3-carboxamide](/img/structure/B2525100.png)
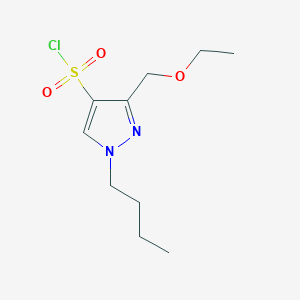
![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2525104.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2525106.png)

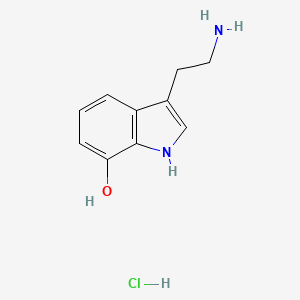
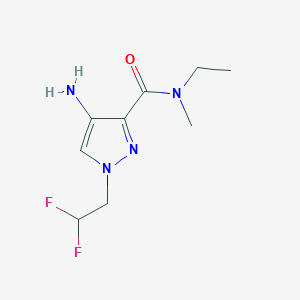
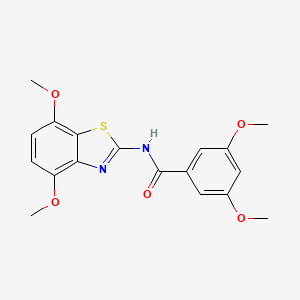
![N-(2,5-dimethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2525112.png)
![2-(2-Morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2525113.png)
![N~3~-(3-ethoxybenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2525115.png)
![N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2525118.png)